molecular formula C10H6ClFO2S B6233420 4-fluoronaphthalene-2-sulfonyl chloride CAS No. 1793081-00-1

4-fluoronaphthalene-2-sulfonyl chloride

Cat. No.: B6233420
CAS No.: 1793081-00-1
M. Wt: 244.7
InChI Key:
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Description

4-fluoronaphthalene-2-sulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-fluoronaphthalene-2-sulfonyl chloride typically involves the reaction of 4-fluoronaphthalene with sulfonyl chloride under specific conditions. One common method includes the use of 2-naphthol and para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-fluoronaphthalene-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in aromatic nucleophilic substitution (SNAr) reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.

Common Reagents and Conditions

Common reagents used in these reactions include methylthiolate ion for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with methylthiolate ion can yield methylthio-substituted naphthalene derivatives .

Scientific Research Applications

4-fluoronaphthalene-2-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.

    Biology: The compound is used in the study of biological processes and the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoronaphthalene-2-sulfonyl chloride involves its ability to undergo nucleophilic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is essential for its use in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoronaphthalene-2-sulfonyl chloride include:

  • 4-fluoro-1-naphthaldehyde
  • 4-fluoro-2-naphthaldehyde
  • 1-fluoro-2-naphthaldehyde
  • 1-fluoronaphthalene

Uniqueness

What sets this compound apart from these similar compounds is its sulfonyl chloride group, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring specific chemical transformations and high reactivity .

Properties

CAS No.

1793081-00-1

Molecular Formula

C10H6ClFO2S

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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